molecular formula C18H24BrN5O3 B2551641 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797286-96-4

3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2551641
CAS RN: 1797286-96-4
M. Wt: 438.326
InChI Key: WISMFVMLPIDRON-UHFFFAOYSA-N
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Description

The compound "3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" appears to be a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and potential for various chemical modifications, which can lead to a wide range of biological activities. The presence of a bromonicotinoyl group suggests potential for further substitution reactions, while the piperidinyl moiety could imply an interaction with biological receptors.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can involve multiple steps, starting from simple precursors such as amino-triazoles. For instance, the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates involves a two-step process starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds can then undergo further reactions, such as reduction with NaBH4, to introduce different functionalities like carboxylic acids or alcohols . The Mannich reaction is another synthetic route that can be used to introduce a piperazine or morpholine nucleus into the 1,2,4-triazole framework .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized at various positions. The specific compound includes a bromonicotinoyl group, which is likely to be positioned at the 1-position of the piperidinyl ring, and an ethyl group at the 4-position of the triazole ring. The methoxyethyl group at the 1-position of the triazole ring suggests a substitution that could affect the compound's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For example, the treatment of certain triazole derivatives with NaBH4 can lead to the formation of products with carboxylic acid or alcohol functionalities . The Mannich reaction is particularly relevant for introducing amines into the triazole structure, which can significantly alter the compound's chemical and biological properties . The presence of a bromine atom in the bromonicotinoyl group suggests that nucleophilic substitution reactions could be a viable pathway for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural similarities to other 1,2,4-triazole derivatives. The presence of various functional groups such as the methoxyethyl and bromonicotinoyl groups can influence the compound's solubility, melting point, and stability. The antimicrobial activity of some 1,2,4-triazole derivatives has been studied, and Mannich bases in particular have shown good activity against test microorganisms .

Scientific Research Applications

Molecular Stability and Anticancer Properties

Benzimidazole derivatives bearing a 1,2,4-triazole moiety have been studied for their anticancer properties, highlighting their potential as EGFR inhibitors. These compounds exhibit a range of molecular stabilities and conformations, with certain derivatives showing strong binding affinities and significant anti-cancer activity due to their interactions with EGFR binding pockets. This suggests that similar compounds, including the one you've mentioned, could have promising applications in cancer therapy (Karayel, 2021).

Antimicrobial Activities

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing that some possess good to moderate activities against various microorganisms. This indicates the potential of these compounds, including structurally related triazolones, in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Antimicrobial Activity

Another study on N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has demonstrated both potent antibacterial activity and good anti-inflammatory activity, suggesting the therapeutic potential of triazole derivatives in treating inflammation and bacterial infections (Al-Abdullah et al., 2014).

Synthesis and Anticancer Evaluation

The synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have also been explored, with some compounds showing significant anticancer activity against a panel of cancer cell lines. This research underscores the potential of 1,2,4-triazole derivatives in the development of new anticancer agents (Bekircan et al., 2008).

properties

IUPAC Name

5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN5O3/c1-3-23-16(21-24(18(23)26)8-9-27-2)13-4-6-22(7-5-13)17(25)14-10-15(19)12-20-11-14/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMFVMLPIDRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

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